6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
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Overview
Description
6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and methyl groups in its structure can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.
Methylation: The methyl group at the 8-position can be introduced using methylating agents like methyl iodide in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution of the bromine atom.
Major Products
Oxidation: Products include 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid derivatives.
Reduction: Products include 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound and its derivatives have shown potential as antimicrobial and anticancer agents. The imidazo[1,2-a]pyridine scaffold is known for its ability to interact with various biological targets, making it a focus of drug discovery efforts.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been investigated for their ability to inhibit enzymes and receptors involved in disease pathways, offering potential treatments for conditions like tuberculosis and cancer .
Industry
Industrially, this compound can be used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The bromine and methyl groups can enhance binding affinity and selectivity, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
8-methylimidazo[1,2-a]pyridine-2-carboxylic acid: Lacks the bromine atom, which can affect its reactivity and biological properties.
6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid: Similar structure but with chlorine instead of bromine, which can influence its chemical behavior and interactions.
8-methylimidazo[1,2-a]pyridine-2-carboxamide: Different functional group at the 2-position, affecting its chemical and biological properties.
Uniqueness
The presence of both bromine and methyl groups in 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride makes it unique in terms of its reactivity and potential biological activity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound in various fields of research.
Properties
CAS No. |
2694728-72-6 |
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Molecular Formula |
C9H8BrClN2O2 |
Molecular Weight |
291.53 g/mol |
IUPAC Name |
6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H7BrN2O2.ClH/c1-5-2-6(10)3-12-4-7(9(13)14)11-8(5)12;/h2-4H,1H3,(H,13,14);1H |
InChI Key |
MYVVLXBBQYSDKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C(=O)O)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
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